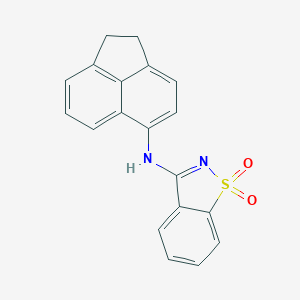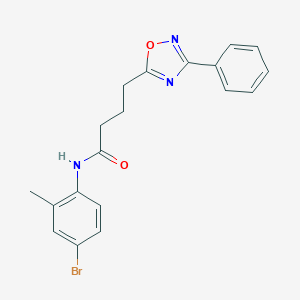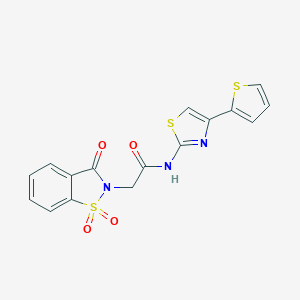
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide, also known as DBAO, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. DBAO belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is complex and not fully understood. It has been suggested that N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide may exert its biological effects through the inhibition of protein kinase activity, which plays a critical role in cell signaling pathways. N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide can inhibit the growth of cancer cells and induce apoptosis. N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has also been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. In addition, N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has been found to possess antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide in lab experiments is its high specificity and sensitivity for detecting protein kinase activity. N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide is also relatively easy to synthesize and can be obtained in relatively large quantities. However, one of the main limitations of using N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide in lab experiments is its potential toxicity and side effects, which may limit its use in vivo.
未来方向
There are several potential future directions for research on N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide. One area of interest is the development of novel N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide derivatives with improved biological activity and reduced toxicity. Another area of interest is the use of N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide as a photosensitizer for photodynamic therapy, which has shown promise in the treatment of various types of cancer. Finally, further studies are needed to elucidate the precise mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide and its potential use in other scientific research applications.
合成方法
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide can be synthesized through a multi-step process involving the condensation of 5-acenaphthenol with 2-aminothiophenol, followed by oxidation and cyclization reactions. The resulting product is a white crystalline powder that is soluble in polar organic solvents such as dimethyl sulfoxide and ethanol.
科学研究应用
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has been extensively studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting protein kinase activity, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent. N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide has also been found to exhibit antimicrobial, anti-inflammatory, and antioxidant activities.
属性
产品名称 |
N-(1,2-dihydroacenaphthylen-5-yl)-1,2-benzothiazol-3-amine 1,1-dioxide |
|---|---|
分子式 |
C19H14N2O2S |
分子量 |
334.4 g/mol |
IUPAC 名称 |
N-(1,2-dihydroacenaphthylen-5-yl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H14N2O2S/c22-24(23)17-7-2-1-5-15(17)19(21-24)20-16-11-10-13-9-8-12-4-3-6-14(16)18(12)13/h1-7,10-11H,8-9H2,(H,20,21) |
InChI 键 |
RVDZWXBZZMJCGY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)NC4=NS(=O)(=O)C5=CC=CC=C54 |
规范 SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=NS(=O)(=O)C5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277196.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B277198.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)

![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)
![ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277212.png)
![ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B277215.png)